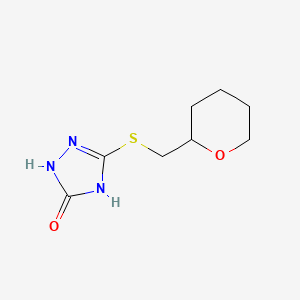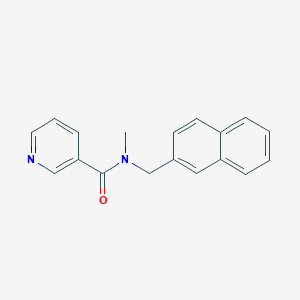![molecular formula C16H20N4O3 B7356833 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7356833.png)
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid, also known as QPA, is a chemical compound that has been widely studied for its potential therapeutic properties. QPA is a piperazine derivative that has been shown to have various pharmacological effects, including anti-inflammatory, anticonvulsant, and analgesic properties. In
作用機序
The exact mechanism of action of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters and ion channels in the brain and nervous system. This compound has been shown to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anticonvulsant and analgesic properties. This compound has also been shown to block the activity of certain ion channels, such as voltage-gated sodium channels, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models of disease. This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential use as an antiepileptic drug. This compound has also been shown to reduce pain and inflammation in animal models of neuropathic pain and inflammation, suggesting its potential use as a pain reliever and anti-inflammatory drug.
実験室実験の利点と制限
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, this compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid. One possible direction is to further investigate its potential use as an antiepileptic drug, particularly in human clinical trials. Another possible direction is to investigate its potential use as a pain reliever and anti-inflammatory drug in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
合成法
The synthesis of 2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid involves the reaction of 2-(4-(piperazin-1-yl)methyl)quinazolin-4(3H)-one with 2-bromoacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide (DMF). The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic properties in various diseases, including epilepsy, neuropathic pain, and inflammation. This compound has been shown to have anticonvulsant properties in animal models of epilepsy, suggesting its potential use as an antiepileptic drug. Additionally, this compound has been shown to have analgesic properties in animal models of neuropathic pain, suggesting its potential use as a pain reliever. This compound has also been shown to have anti-inflammatory properties in animal models of inflammation, suggesting its potential use as an anti-inflammatory drug.
特性
IUPAC Name |
2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11(16(22)23)20-8-6-19(7-9-20)10-14-17-13-5-3-2-4-12(13)15(21)18-14/h2-5,11H,6-10H2,1H3,(H,22,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFNUSKTSRBYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[ethyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B7356759.png)
![(1S,3R)-3-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]cyclopentane-1-carboxylic acid](/img/structure/B7356760.png)
![5-methyl-2-[2-(2-methylmorpholin-4-yl)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one](/img/structure/B7356767.png)

![3-[1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356776.png)
![4-methyl-2-[1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356779.png)
![4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one](/img/structure/B7356781.png)
![2-[1-[4-(3-chloropyridin-4-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356788.png)

![2-[fluoro-[4-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one](/img/structure/B7356820.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-1-pyrimidin-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356826.png)
![4-ethyl-2-[[(2S,4R)-4-fluoro-2-(morpholine-4-carbonyl)pyrrolidin-1-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B7356839.png)
![(1R)-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B7356844.png)
![3-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B7356865.png)